(S)-2-(Hydroxymethyl)-3-methylbutanoic acid
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Overview
Description
(S)-2-(Hydroxymethyl)-3-methylbutanoic acid is an organic compound with a chiral center, making it optically active This compound is a derivative of butanoic acid and contains both hydroxyl and carboxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Hydroxymethyl)-3-methylbutanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 3-methylcrotonic acid using a chiral rhodium catalyst. The reaction conditions often include a hydrogen pressure of 50-100 psi and a temperature range of 25-50°C. Another method involves the enzymatic resolution of racemic mixtures using lipases, which selectively hydrolyze one enantiomer over the other.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The choice of method depends on the desired purity and cost-effectiveness. Continuous flow reactors are often employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Hydroxymethyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution.
Major Products Formed
Oxidation: Formation of 3-methyl-2-oxobutanoic acid.
Reduction: Formation of (S)-2-(Hydroxymethyl)-3-methylbutanol.
Substitution: Formation of (S)-2-(Chloromethyl)-3-methylbutanoic acid.
Scientific Research Applications
(S)-2-(Hydroxymethyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(Hydroxymethyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions, influencing its binding affinity and activity. The chiral center also plays a crucial role in determining its biological activity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-2-(Hydroxymethyl)-3-methylbutanoic acid: The enantiomer of the compound with different optical activity.
3-Methylbutanoic acid: Lacks the hydroxyl group, resulting in different chemical properties.
2-Hydroxy-3-methylbutanoic acid: Similar structure but with the hydroxyl group in a different position.
Uniqueness
(S)-2-(Hydroxymethyl)-3-methylbutanoic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H12O3 |
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Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2S)-2-(hydroxymethyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C6H12O3/c1-4(2)5(3-7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
ZNUOZUQIVRRPAD-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)[C@@H](CO)C(=O)O |
Canonical SMILES |
CC(C)C(CO)C(=O)O |
Origin of Product |
United States |
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